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Introduction
The synthesis of RNA oligonucleotides is a cornerstone of modern molecular biology,

therapeutic development (e.g., siRNA, mRNA vaccines), and diagnostics. A common and

robust method for chemical RNA synthesis involves the use of tert-butyldimethylsilyl (TBDMS)

as a protecting group for the 2'-hydroxyl of the ribose sugar. Following solid-phase synthesis,

the crude product is a complex mixture containing the desired full-length sequence, truncated

failure sequences, and various by-products with remaining protecting groups. High-

performance liquid chromatography (HPLC) is a powerful technique for the purification of these

synthetic oligonucleotides, offering high resolution and purity. Ion-pair reversed-phase HPLC

(IP-RP-HPLC) is particularly well-suited for this purpose, separating oligonucleotides based on

their length and the presence of hydrophobic protecting groups.

This application note provides a detailed protocol for the purification of TBDMS-protected RNA

using a "trityl-on" IP-RP-HPLC strategy. In this approach, the hydrophobic 5'-dimethoxytrityl

(DMT) group is intentionally left on the full-length product after synthesis. This DMT group

significantly increases the retention time of the desired product on a reversed-phase column,

allowing for excellent separation from non-DMT-bearing failure sequences. Subsequent to
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purification, the DMT group is removed, and the final product is desalted to yield high-purity

RNA.

Experimental Workflow
The overall workflow for the purification of TBDMS-protected RNA involves a multi-step

deprotection process followed by HPLC purification and post-purification processing.
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Caption: Workflow for TBDMS-protected RNA purification.
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Materials and Reagents
Crude TBDMS-protected RNA (DMT-on) on Controlled Pore Glass (CPG) support

Ammonium hydroxide/methylamine (AMA) solution (1:1 v/v) or Ethanolic Ammonium

Hydroxide

Triethylamine trihydrofluoride (TEA·3HF)

Anhydrous Dimethylsulfoxide (DMSO)

Triethylamine (TEA)

HPLC Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0 in RNase-free

water

HPLC Mobile Phase B: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0 in 25% Acetonitrile

(ACN) / 75% RNase-free water

80% Acetic Acid in water

3 M Sodium Acetate (NaOAc), pH 5.2

Ethanol (100% and 70%)

RNase-free water

RNase-free polypropylene tubes and pipette tips

Experimental Protocols
Safety Precaution: Deprotection reagents such as AMA and TEA·3HF are corrosive and toxic.

Always work in a well-ventilated fume hood and wear appropriate personal protective

equipment (PPE), including safety glasses, lab coat, and gloves.

Step 1: Cleavage and Base/Phosphate Deprotection
This initial step cleaves the RNA from the solid support and removes the protecting groups from

the nucleobases and phosphate backbone.
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Transfer the CPG support containing the synthesized RNA from the synthesis column to a 2

mL screw-cap polypropylene tube.

Add 1.5 mL of AMA solution to the CPG.

Seal the tube tightly and incubate at 65°C for 10-15 minutes.[1][2]

Cool the tube to room temperature.

Carefully transfer the supernatant to a new RNase-free tube.

Wash the CPG beads with 2 x 0.25 mL of RNase-free water and combine the washes with

the supernatant.

Evaporate the combined solution to dryness using a vacuum concentrator (e.g., SpeedVac)

with no heat. This is crucial to preserve the DMT group.[1]

Step 2: 2'-TBDMS Group Removal
This step removes the TBDMS protecting groups from the 2'-hydroxyl positions of the ribose

sugars.

To the dried RNA pellet from Step 1, add 115 µL of anhydrous DMSO. If necessary, gently

warm to 65°C for a few minutes to fully dissolve the pellet.[1]

Add 60 µL of TEA to the solution and mix gently.[1]

In a fume hood, add 75 µL of TEA·3HF. Mix well.[1]

Incubate the mixture at 65°C for 2.5 hours.[1][3]

Cool the reaction to room temperature. The sample is now ready for HPLC purification.

Step 3: Trityl-On IP-RP-HPLC Purification
This step separates the full-length, DMT-on RNA from shorter, DMT-off failure sequences.

HPLC System and Column:
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HPLC system equipped with a UV detector and fraction collector.

Reversed-phase column suitable for oligonucleotide purification (e.g., polymeric polystyrene-

divinylbenzene or C18 column).

Table 1: HPLC Parameters

Parameter Condition

Column
Polymeric Reversed-Phase (e.g., DNAPac RP, 4

µm)

Mobile Phase A 0.1 M TEAA, pH 7.0

Mobile Phase B 0.1 M TEAA, pH 7.0, 25% ACN

Flow Rate 0.9 mL/min

Column Temperature 65-75°C (denaturing conditions)[4]

Detection UV at 260 nm

Injection Volume
10-100 µL (analytical), up to several mL

(preparative)

Table 2: Example HPLC Gradient Profile
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Time (min) % Mobile Phase B

0.0 38

1.0 40

16.0 60

22.0 66

22.5 100

23.5 100

24.5 38

27.0 38

Note: This gradient is a starting point and should be optimized based on the specific RNA

sequence and length.

Procedure:

Equilibrate the column with the starting mobile phase composition until a stable baseline is

achieved.

Inject the deprotected RNA sample from Step 2.

Monitor the chromatogram. The DMT-on product is the most hydrophobic species and will

have the longest retention time, appearing as a major, late-eluting peak. Failure sequences

(DMT-off) will elute earlier.

Collect fractions corresponding to the major DMT-on peak.

Step 4: Post-Purification Detritylation
The collected fractions containing the purified DMT-on RNA are treated to remove the 5'-DMT

group.

Pool the fractions containing the purified DMT-on RNA.
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Evaporate the solution to dryness in a vacuum concentrator.

Resuspend the pellet in 100 µL of RNase-free water.

Add 400 µL of 80% acetic acid and let the reaction proceed at room temperature for 15-30

minutes.

Neutralize the reaction by adding a corresponding volume of a suitable base, or proceed

directly to desalting/precipitation.

Step 5: Desalting
The final step removes salts and other small molecules to yield the pure RNA oligonucleotide.

Ethanol precipitation is a common method.

To the detritylated RNA solution, add 0.1 volumes of 3 M NaOAc, pH 5.2.

Add 3 volumes of cold 100% ethanol.

Mix well and incubate at -20°C for at least 1 hour (or -80°C for 30 minutes).

Centrifuge at high speed (e.g., >12,000 x g) for 30 minutes at 4°C.

Carefully decant the supernatant.

Wash the pellet with 500 µL of cold 70% ethanol.

Centrifuge for 10 minutes at 4°C.

Decant the supernatant and briefly air-dry the pellet to remove residual ethanol. Do not over-

dry.

Resuspend the purified RNA pellet in an appropriate volume of RNase-free water or buffer.

Quantify the RNA by measuring absorbance at 260 nm (A260) and assess purity by

A260/A280 ratio (should be ~2.0).

Expected Results and Data
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The described protocol is expected to yield high-purity RNA suitable for demanding

downstream applications. The purity and yield can be assessed by analytical HPLC or gel

electrophoresis.

Table 3: Typical Yield and Purity Data for a 20-mer RNA

Parameter Typical Value

Per-cycle Coupling Efficiency 98 - 99.5%

Crude Yield (Post-Synthesis) 60 - 80%

Final Yield (Post-Purification) 30 - 50%[5]

Purity (by analytical HPLC) >95%

Troubleshooting
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Issue Possible Cause Suggested Solution

Low final yield Incomplete deprotection.

Ensure correct temperatures

and incubation times are used.

Use fresh deprotection

reagents.

Loss during precipitation.

Ensure precipitation is carried

out at low temperature for a

sufficient duration. Ensure the

pellet is not dislodged during

washing.

Poor peak resolution in HPLC Secondary structure formation.

Increase column temperature

to 75°C or higher to denature

the RNA.[4]

Inappropriate gradient.

Optimize the HPLC gradient; a

shallower gradient may be

required for longer

oligonucleotides.

Incomplete detritylation Insufficient acid treatment.

Increase incubation time with

80% acetic acid or use a fresh

solution.

Presence of n+1 species
Inefficient capping during

synthesis.

Review and optimize the solid-

phase synthesis protocol.

Conclusion
The trityl-on IP-RP-HPLC purification method is a robust and reliable strategy for obtaining

high-purity synthetic RNA oligonucleotides. The hydrophobicity of the DMT group provides a

significant advantage for separating the full-length product from failure sequences. By following

this detailed protocol, researchers can consistently produce high-quality RNA for use in a wide

range of applications, from basic research to the development of RNA-based therapeutics.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC29688/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b150712?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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